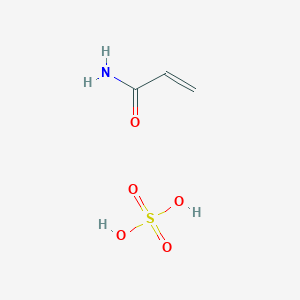
Acrylamide sulphate
Cat. No. B8525903
M. Wt: 169.16 g/mol
InChI Key: SGLDQLCVBBVVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04950788
Procedure details


In Chemical Abstracts 91:158321U acetone cyanohydrin is reacted in aqueous solution with more than 1 mole sulphuric acid to form acrylamide sulphate in the presence of unreacted sulphuric acid, and further water is added and the mixture hydrolysed to form methacrylic acid. In Chemical Abstracts 83:44010W a similar process is described starting from methacrylonitrile, with the final product being subjected to phase separation and recycling of the small amount of distillate.

[Compound]
Name
158321U
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2](C)(O)[C:3]#[N:4].[S:7](=[O:11])(=[O:10])([OH:9])[OH:8]>O>[S:7]([OH:11])([OH:10])(=[O:9])=[O:8].[C:3]([NH2:4])(=[O:8])[CH:2]=[CH2:1].[S:7](=[O:9])(=[O:8])([OH:11])[OH:10] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
158321U
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C#N)(O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)(O)O.C(C=C)(=O)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(O)(O)(=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
